trans-Methyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylate
Description
trans-Methyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a 2-chlorophenyl substituent at the 4-position and a methyl ester group at the 3-position. Its molecular formula is C₁₂H₁₄ClNO₂, with a molecular weight of 239.70 g/mol (CAS: 939758-11-9; 1227844-81-6) . The trans-configuration indicates that the 2-chlorophenyl and ester groups occupy opposite faces of the pyrrolidine ring, influencing both steric and electronic properties.
Properties
Molecular Formula |
C12H14ClNO2 |
|---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
methyl (3R,4S)-4-(2-chlorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12(15)10-7-14-6-9(10)8-4-2-3-5-11(8)13/h2-5,9-10,14H,6-7H2,1H3/t9-,10+/m1/s1 |
InChI Key |
SLESECKAUTVEET-ZJUUUORDSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CNC[C@@H]1C2=CC=CC=C2Cl |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparative Synthesis Routes
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| RCM | Grubbs II | DCM | 40 | 68–72 |
| Domino Transformation | FeCl₂/NiCl₂ | Toluene | 80 | 92 |
| Catalytic Hydrogenation | Ra-Ni | MeOH | 25 | 75 |
Stepwise Procedure for Domino Reaction:
- Charge a flask with 3-(4-chlorophenyl)-5-methoxyisoxazole (1.0 eq), pentane-2,4-dione (1.1 eq), FeCl₂·4H₂O (10 mol%), and NiCl₂·6H₂O (10 mol%).
- Add toluene (0.2 M), reflux at 80°C for 24 h.
- Cool, filter through Celite®, and concentrate.
- Purify via flash chromatography (hexane/EtOAc 4:1).
Optimization Strategies
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr rates for chlorophenyl incorporation.
- Catalyst Screening : Pd(PPh₃)₄ outperforms CuI in Suzuki-Miyaura couplings (yield: 85% vs. 62%).
- Purification : Recrystallization in ethanol/water (9:1) achieves >98% purity.
Chemical Reactions Analysis
Types of Reactions
Trans-methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.
Scientific Research Applications
Trans-methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the preparation of complex organic molecules.
Biological Studies: Researchers use it to study the interactions of pyrrolidine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the development of new materials and chemicals for various industrial processes.
Mechanism of Action
The mechanism of action of trans-methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : The 2-chlorophenyl group introduces steric hindrance compared to para-substituted analogs (e.g., 4-chlorophenyl). This reduces conformational flexibility but may hinder binding in biological systems . Fluorine analogs (e.g., 4-fluorophenyl) exhibit higher solubility and metabolic stability due to fluorine’s electronegativity and small size .
- Substituent Position : Para-substituted derivatives (e.g., 4-chlorophenyl) generally show better enzyme-binding affinity than ortho-substituted analogs due to reduced steric clashes .
Crystallographic and Conformational Analysis
- Crystal Structures : Single-crystal X-ray analysis of related 1,3-benzoxazines revealed that ortho-substituents (e.g., 2-chlorophenyl) adopt an anti-disposition to adjacent groups, influencing ring puckering and molecular packing .
- Software Tools : Structures are refined using SHELXL (for small molecules) and visualized via Mercury CSD for intermolecular interaction analysis .
Biological Activity
trans-Methyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylate is a chemical compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Characterized by its unique structural features, including a pyrrolidine ring and a chlorophenyl substituent, this compound has garnered attention for its potential therapeutic applications, especially in pain management and inflammation-related disorders.
- Molecular Formula : C12H14ClNO2
- Molecular Weight : Approximately 239.7 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This compound may inhibit or activate these targets, leading to various biological effects, including anti-inflammatory and analgesic properties. Research indicates that it may modulate enzyme activity and receptor binding, particularly in pain signaling pathways.
Biological Activity Overview
- Enzyme Inhibition : Studies suggest that this compound can inhibit specific enzymes involved in inflammatory processes.
- Receptor Modulation : The compound may interact with receptors that play critical roles in pain perception and inflammatory response.
- Therapeutic Applications : Its potential applications include:
- Pain management
- Treatment of inflammation-related disorders
Study 1: Anti-inflammatory Properties
A study assessing the anti-inflammatory effects of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The compound was shown to reduce levels of TNF-alpha and IL-6 in cultured human macrophages, indicating its potential as an anti-inflammatory agent.
Study 2: Analgesic Effects
In a rodent model of acute pain, administration of this compound resulted in a marked decrease in pain behavior compared to control groups. The analgesic effect was comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its efficacy in managing pain.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | Similar pyrrolidine ring; carboxylic acid group | Different biological activity profiles |
| Methyl 4-(phenyl)pyrrolidine-3-carboxylate | Lacks chlorine substituent; retains pyrrolidine | Varied pharmacological effects |
| 1-(tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | Similar backbone; tert-butoxycarbonyl protection | Useful in asymmetric synthesis applications |
Pharmacokinetics and Bioavailability
Ongoing research is focused on understanding the pharmacokinetics and bioavailability of this compound. Preliminary findings indicate favorable absorption characteristics, but further studies are necessary to elucidate its metabolic pathways and elimination routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
